molecular formula C12H16O5 B592832 Senkyunolide R CAS No. 172549-37-0

Senkyunolide R

Cat. No.: B592832
CAS No.: 172549-37-0
M. Wt: 240.255
InChI Key: XJGANEFDEDYAJS-QPICXUTDSA-N
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Description

Senkyunolide R is a natural phthalide compound found in the rhizomes of Ligusticum chuanxiong, a traditional Chinese medicinal herb. It is known for its potential therapeutic effects, particularly in the treatment of cardiovascular and cerebrovascular diseases. This compound has drawn significant interest due to its pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .

Biochemical Analysis

Biochemical Properties

Senkyunolide R plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the anti-inflammatory properties of this compound.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of vascular smooth muscle cells by downregulating the expression of proliferative genes . It also affects the cell signaling pathways involved in inflammation and apoptosis, thereby protecting cells from oxidative stress and inflammatory damage .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . It also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in regulating gene expression related to lipid metabolism and inflammation . These molecular interactions contribute to the anti-inflammatory and protective effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under various conditions, including heat, acid, and oxygen exposure . Long-term studies have shown that this compound can maintain its anti-inflammatory and protective effects over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively reduce inflammation and protect against oxidative stress without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, this compound undergoes oxidation and hydrolysis, while in phase II metabolism, it undergoes conjugation reactions such as glucuronidation and sulfation . These metabolic pathways facilitate the elimination of this compound from the body and influence its bioavailability and therapeutic efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system . Additionally, this compound interacts with transporters and binding proteins that facilitate its uptake and distribution in different tissues, including the liver, kidneys, and lungs . These interactions influence the localization and accumulation of this compound within the body .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and signaling molecules, while in the nucleus, it influences gene expression by interacting with transcription factors . These localization patterns are crucial for the biological effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Senkyunolide R involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of specific aldehydes and ketones under acidic conditions to form the phthalide ring structure. The reaction conditions typically involve the use of strong acids like sulfuric acid or hydrochloric acid as catalysts, and the reactions are carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from the rhizomes of Ligusticum chuanxiong. The extraction process includes the use of solvents such as ethanol or methanol to isolate the compound, followed by chromatographic techniques to purify it. Advanced methods like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Senkyunolide R undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, halogenated, or alkylated compounds. These derivatives often exhibit different pharmacological properties and can be used for further research and development .

Scientific Research Applications

Senkyunolide R has a wide range of scientific research applications:

Comparison with Similar Compounds

Senkyunolide R is often compared with other phthalides such as ligustilide and senkyunolide I. While all these compounds share similar pharmacological activities, this compound is unique due to its superior stability, solubility, and bioavailability. This makes it a more promising candidate for drug development and therapeutic applications .

List of Similar Compounds

  • Ligustilide
  • Senkyunolide I
  • Senkyunolide A
  • Senkyunolide H

This compound stands out among these compounds due to its enhanced pharmacokinetic properties and broader range of biological activities .

Biological Activity

Senkyunolide R, a compound derived from traditional medicinal herbs, particularly Ligusticum chuanxiong, has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is part of a class of compounds known as phthalides, which are recognized for their anti-inflammatory, analgesic, and neuroprotective effects. These compounds have been studied for their role in various signaling pathways that contribute to their therapeutic benefits.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the activation of microglia and reduce neuroinflammation through modulation of the toll-like receptor 4/nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is crucial in regulating inflammatory responses in the central nervous system .

Neuroprotective Effects

In models of cerebral ischemia, this compound has demonstrated protective effects against neuronal death. Studies have shown that it activates the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which plays a vital role in cell survival and anti-apoptotic mechanisms . This suggests potential applications in treating conditions like stroke and neurodegenerative diseases.

Analgesic Properties

The compound has also been noted for its analgesic effects. By influencing various pain pathways, including the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase pathways, this compound can alleviate pain associated with inflammation .

The biological activities of this compound are mediated through several key mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects.
  • Activation of Cytoprotective Pathways : The activation of PI3K/Akt signaling not only promotes cell survival but also enhances antioxidant defenses against oxidative stress.
  • Modulation of Pain Signaling : By affecting pain-related signaling pathways, this compound can decrease pain perception in inflammatory conditions.

Case Studies and Research Findings

A number of studies have investigated the efficacy of this compound in various models:

StudyModelFindings
Hu et al. (2016)Microglial cellsThis compound reduced inflammation induced by lipopolysaccharides via ERK and NF-κB regulation .
Li et al. (2023)Cerebral ischemia modelDemonstrated significant neuroprotective effects through PI3K/Akt pathway activation .
Tan et al. (2022)BV2 microglia cellsInhibited microglial activation and oxidative stress responses, suggesting therapeutic potential in neuroinflammatory diseases .

Properties

IUPAC Name

(3Z,6S,7S)-6,7-dihydroxy-3-[(2R)-2-hydroxybutylidene]-4,5,6,7-tetrahydro-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-2-6(13)5-9-7-3-4-8(14)11(15)10(7)12(16)17-9/h5-6,8,11,13-15H,2-4H2,1H3/b9-5-/t6-,8+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGANEFDEDYAJS-QPICXUTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C1C2=C(C(C(CC2)O)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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